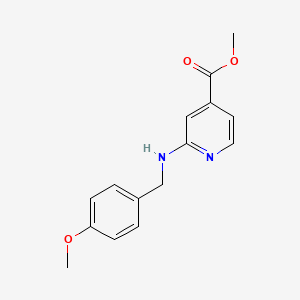

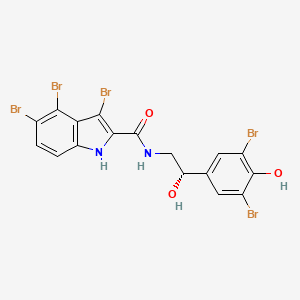

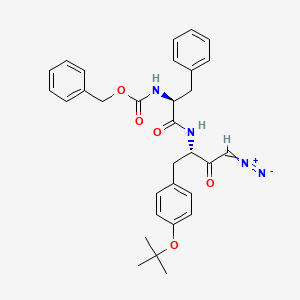

![molecular formula C10H19NO2 B1474451 (1R,2R)-2-{[(oxolan-2-yl)methyl]amino}cyclopentan-1-ol CAS No. 1933453-88-3](/img/structure/B1474451.png)

(1R,2R)-2-{[(oxolan-2-yl)methyl]amino}cyclopentan-1-ol

Overview

Description

(1R,2R)-2-{[(oxolan-2-yl)methyl]amino}cyclopentan-1-ol, also known as oxamyl, is a synthetic organic compound with a variety of applications in both scientific research and laboratory experiments. This compound is a derivative of cyclopentanol, and has a molecular weight of 180.24 g/mol and a melting point of 63-64°C. Oxamyl is a white crystalline solid with a slight odor, and is soluble in water and methanol, but insoluble in ether and benzene.

Scientific Research Applications

Synthesis and Structural Analysis

Synthesis Techniques : The compound has been used in the synthesis of various stereoisomers and analogs. For instance, it plays a role in the preparation of different enantiomers of methyl 2-amino-5-tert-butyl-cyclopentane-1-carboxylate through kinetic resolution processes. Such methods are crucial for the efficient synthesis of specific enantiomers, which can have different biological activities or physical properties (Davies et al., 2003).

Structural and Conformational Analysis : The compound and its analogs have been used in the study of enzyme inhibition and structural specificity. For example, certain isomers of 3-methylcycloleucine, related to this compound, show inhibitory activity against ATP:L-methionine S-adenosyltransferase, which is crucial for understanding enzyme-substrate interactions and designing specific inhibitors (Coulter et al., 1974).

Chemical Behavior and Conformational Studies : Investigations into the conformational behavior of cyclopentanoid compounds, including those related to (1R,2R)-2-{[(oxolan-2-yl)methyl]amino}cyclopentan-1-ol, provide insights into their structural flexibility and potential for various chemical reactions. Such studies are vital for understanding the behavior of these compounds under different conditions, which can impact their use in synthesis and other applications (Steyn & Sable, 1971).

Pharmacological and Biological Studies

Potential in Drug Discovery : Some studies have focused on analogs of this compound in drug discovery, particularly as inhibitors for specific receptors or enzymes. For instance, the discovery of certain cyclopentanecarboxamide derivatives shows promise in the development of highly potent antagonists for chemokine receptors, which are crucial targets in inflammatory diseases (Yang et al., 2007).

Biohydroxylation Studies : Chiral auxiliaries derived from cyclopentanone, closely related to the compound , have been used in biohydroxylation studies. These studies are significant in organic synthesis, particularly in the stereoselective introduction of hydroxyl groups, which is a critical step in the synthesis of many biologically active compounds (Raadt et al., 2000).

properties

IUPAC Name |

(1R,2R)-2-(oxolan-2-ylmethylamino)cyclopentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2/c12-10-5-1-4-9(10)11-7-8-3-2-6-13-8/h8-12H,1-7H2/t8?,9-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICCJZPSGUDQGLT-VXRWAFEHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)O)NCC2CCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@@H](C1)O)NCC2CCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,2R)-2-{[(oxolan-2-yl)methyl]amino}cyclopentan-1-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

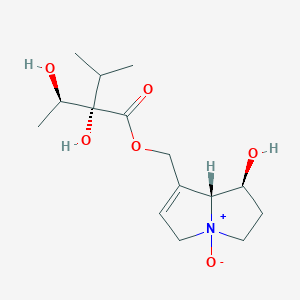

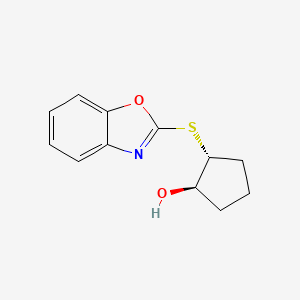

![5-bromo-1-ethyl-4-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B1474380.png)

![(1R,2R)-2-[(4-methylpyrimidin-2-yl)sulfanyl]cyclopentan-1-ol](/img/structure/B1474387.png)